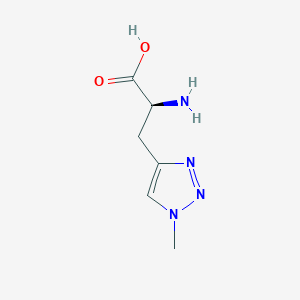
(2S)-2-amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid is a compound that belongs to the class of amino acids It features a triazole ring, which is a five-membered ring containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid typically involves the use of “click” chemistry, specifically the azide-alkyne cycloaddition reaction. This reaction is known for its efficiency and selectivity. One common method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
(2S)-2-amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or other functional groups attached to the compound.
Substitution: The amino and triazole groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while substitution reactions can introduce various functional groups onto the amino or triazole moieties .
科学研究应用
(2S)-2-amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
作用机制
The mechanism of action of (2S)-2-amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, which can influence the binding affinity and specificity of the compound. Additionally, the amino acid moiety can interact with enzymes and receptors, modulating their activity and function .
相似化合物的比较
Similar Compounds
(2S)-2-amino-3-(1H-1,2,3-triazol-4-yl)propanoic acid: Lacks the methyl group on the triazole ring.
(2S)-2-amino-3-(1-methyl-1H-1,2,4-triazol-4-yl)propanoic acid: Contains a different triazole isomer.
(2S)-2-amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid: The triazole ring is substituted at a different position.
Uniqueness
The presence of the methyl group on the triazole ring in (2S)-2-amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C6H10N4O2 |
|---|---|
分子量 |
170.17 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(1-methyltriazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H10N4O2/c1-10-3-4(8-9-10)2-5(7)6(11)12/h3,5H,2,7H2,1H3,(H,11,12)/t5-/m0/s1 |
InChI 键 |
ZYZXSZXTQAIMQM-YFKPBYRVSA-N |
手性 SMILES |
CN1C=C(N=N1)C[C@@H](C(=O)O)N |
规范 SMILES |
CN1C=C(N=N1)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



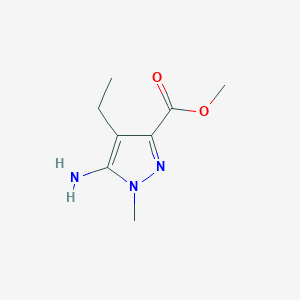
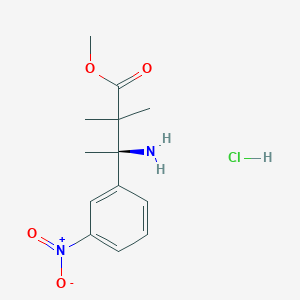

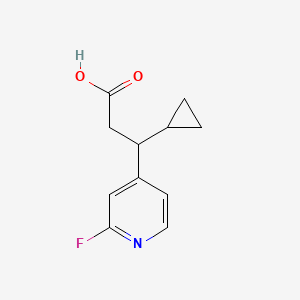

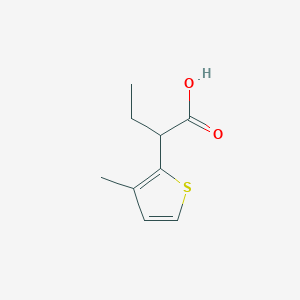


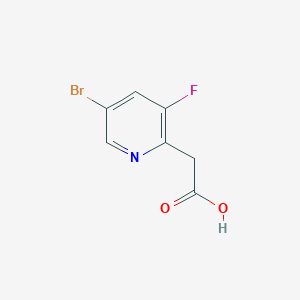
![2-[3-(2-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243261.png)
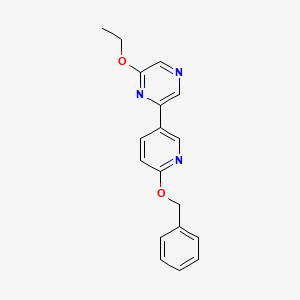
![tert-Butyl 2-(aminomethyl)-4-oxo-6,7-dihydro-4H-pyrazino[1,2-a]pyrimidine-8(9H)-carboxylate](/img/structure/B15243267.png)

